molecular formula C11H14Cl2N2 B1421599 3,5-Dichloro-4-(piperidin-1-yl)aniline CAS No. 147351-43-7

3,5-Dichloro-4-(piperidin-1-yl)aniline

Cat. No.: B1421599
CAS No.: 147351-43-7
M. Wt: 245.14 g/mol
InChI Key: CRDXXEBOXOCXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-4-(piperidin-1-yl)aniline: is an organic compound with the molecular formula C11H14Cl2N2 It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms at the 3 and 5 positions and a piperidine ring at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-(piperidin-1-yl)aniline typically involves the reaction of 3,5-dichloroaniline with piperidine. One common method is the nucleophilic aromatic substitution reaction, where the piperidine acts as a nucleophile and replaces a leaving group on the aromatic ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-(piperidin-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 3,5-Dichloro-4-(piperidin-1-yl)aniline is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts .

Biology and Medicine: It can be used to develop drugs with specific biological activities, such as enzyme inhibitors or receptor antagonists .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with desirable properties .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(piperidin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The piperidine ring can enhance the compound’s ability to interact with biological molecules, increasing its efficacy and selectivity .

Comparison with Similar Compounds

Uniqueness: 3,5-Dichloro-4-(piperidin-1-yl)aniline is unique due to the presence of both chlorine atoms and the piperidine ring.

Properties

IUPAC Name

3,5-dichloro-4-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2/c12-9-6-8(14)7-10(13)11(9)15-4-2-1-3-5-15/h6-7H,1-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDXXEBOXOCXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-4-(piperidin-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-4-(piperidin-1-yl)aniline
Reactant of Route 3
Reactant of Route 3
3,5-Dichloro-4-(piperidin-1-yl)aniline
Reactant of Route 4
Reactant of Route 4
3,5-Dichloro-4-(piperidin-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
3,5-Dichloro-4-(piperidin-1-yl)aniline
Reactant of Route 6
Reactant of Route 6
3,5-Dichloro-4-(piperidin-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.